![molecular formula C18H20FNO6 B2424961 (2,3-Dimethoxy-benzyl)-(4-fluoro-benzyl)-amine oxalate CAS No. 1158442-03-5](/img/structure/B2424961.png)
(2,3-Dimethoxy-benzyl)-(4-fluoro-benzyl)-amine oxalate
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Overview
Description
The compound is an amine salt involving two benzyl groups, one of which is dimethoxylated and the other fluorinated. The presence of the oxalate suggests it may be an oxalate salt .
Molecular Structure Analysis
The molecular structure would likely involve two benzyl rings connected by an amine group, with one benzyl ring having two methoxy groups and the other having a fluoro group .Chemical Reactions Analysis
The compound, being an amine, could potentially undergo reactions typical of amines, such as acylation or alkylation. The presence of the methoxy and fluoro groups could also influence its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the methoxy, fluoro, and amine groups. For example, similar compounds like dimethoxybenzyl bromide have a melting point of 69-70 °C .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-1-(4-fluorophenyl)methanamine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO2.C2H2O4/c1-19-15-5-3-4-13(16(15)20-2)11-18-10-12-6-8-14(17)9-7-12;3-1(4)2(5)6/h3-9,18H,10-11H2,1-2H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYUHMQFKPHXDQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CNCC2=CC=C(C=C2)F.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-Dimethoxy-benzyl)-(4-fluoro-benzyl)-amine oxalate |
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